molecular formula C24H25FNNaO5 B12422155 5-Hydroxy Fluvastatin-d7 (sodium)

5-Hydroxy Fluvastatin-d7 (sodium)

Cat. No.: B12422155
M. Wt: 456.5 g/mol
InChI Key: MHHBOCPYDHYTEO-WXZDWTOISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Fluvastatin-d7 (sodium) involves a multi-step process starting from aniline and [2H6] 2-bromopropane . The synthesis includes several key steps such as:

    Formation of the indole ring: This involves the reaction of aniline with other reagents to form the indole structure.

    Introduction of the deuterium label: This is achieved by using [2H6] 2-bromopropane.

    Hydroxylation: The final step involves the hydroxylation of the indole ring to form 5-Hydroxy Fluvastatin-d7 (sodium).

Industrial Production Methods

Industrial production methods for 5-Hydroxy Fluvastatin-d7 (sodium) are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Fluvastatin-d7 (sodium) undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The fluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 5-Hydroxy Fluvastatin-d7 (sodium).

Scientific Research Applications

5-Hydroxy Fluvastatin-d7 (sodium) is used extensively in scientific research, particularly in the fields of:

    Chemistry: To study the chemical properties and reactions of Fluvastatin derivatives.

    Biology: To investigate the metabolic pathways and biological effects of Fluvastatin.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of Fluvastatin in the human body.

    Industry: To develop and optimize Fluvastatin formulations and delivery methods.

Mechanism of Action

5-Hydroxy Fluvastatin-d7 (sodium) exerts its effects by inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxy Fluvastatin-d7 (sodium) include:

Uniqueness

5-Hydroxy Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry .

Properties

Molecular Formula

C24H25FNNaO5

Molecular Weight

456.5 g/mol

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-hydroxyindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m0./s1/i1D3,2D3,14D;

InChI Key

MHHBOCPYDHYTEO-WXZDWTOISA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.